molecular formula C15H18ClFN4O B2360293 (2-fluorophenyl)(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride CAS No. 1189954-78-6

(2-fluorophenyl)(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride

Cat. No.: B2360293
CAS No.: 1189954-78-6
M. Wt: 324.78
InChI Key: ZOSNMNLKTPBWDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-fluorophenyl)(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride: . This compound features a fluorophenyl group attached to a piperazine ring, which is further substituted with a 1-methyl-1H-imidazol-2-yl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the fluorophenyl group and the piperazine ring[_{{{CITATION{{{3{Synthesis of {4-[1-(2-Fluorophenyl)-1H-thieno[3,2-c]pyrazol-3-yl ...](https://link.springer.com/article/10.1134/S1070428023030259). One common synthetic route includes the reaction of 2-fluorophenylhydrazine with 1-methyl-1H-imidazole to form an intermediate, which is then reacted with piperazine under specific conditions to yield the final product[{{{CITATION{{{_3{Synthesis of {4-1-(2-Fluorophenyl)-1H-thieno[3,2-c]pyrazol-3-yl ....

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process would likely include the use of catalysts and controlled reaction environments to optimize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The fluorophenyl group can be oxidized to form different derivatives.

  • Reduction: : The imidazole ring can be reduced to alter its chemical properties.

  • Substitution: : The piperazine ring can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed

  • Oxidation: : Fluorophenyl derivatives with different oxidation states.

  • Reduction: : Reduced imidazole derivatives.

  • Substitution: : Piperazine derivatives with various substituents.

Scientific Research Applications

This compound has shown potential in several scientific research applications:

  • Chemistry: : Used as a building block for synthesizing more complex molecules.

  • Biology: : Studied for its biological activity, including potential antimicrobial and antiviral properties.

  • Medicine: : Investigated for its therapeutic potential in treating various diseases.

  • Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, leading to biological responses. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, such as the fluorophenyl group and the piperazine ring. Similar compounds include:

  • (2-fluorophenyl)(1-methyl-1H-imidazol-2-yl)methanamine hydrochloride

  • n-(1-(2-fluorophenethyl)piperidin-4-yl)-n-(2-fluorophenyl)propionamide

These compounds share similarities in their core structures but differ in their substituents and functional groups, leading to different properties and applications.

Properties

IUPAC Name

(2-fluorophenyl)-[4-(1-methylimidazol-2-yl)piperazin-1-yl]methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN4O.ClH/c1-18-7-6-17-15(18)20-10-8-19(9-11-20)14(21)12-4-2-3-5-13(12)16;/h2-7H,8-11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOSNMNLKTPBWDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1N2CCN(CC2)C(=O)C3=CC=CC=C3F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClFN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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